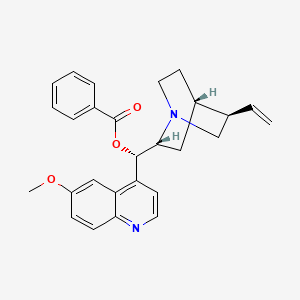

(9R)-6'-Methoxycinchonan-9-yl benzoate

Description

Properties

IUPAC Name |

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-3-18-17-29-14-12-20(18)15-25(29)26(32-27(30)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3/t18-,20-,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXLNYIYPISSFF-LXFCCGDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246492 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60723-45-7 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60723-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, 9-benzoate, (9S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9R)-6’-Methoxycinchonan-9-yl benzoate typically involves the esterification of (9R)-6’-Methoxycinchonan-9-ol with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of (9R)-6’-Methoxycinchonan-9-yl benzoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: (9R)-6’-Methoxycinchonan-9-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

(9R)-6'-Methoxycinchonan-9-yl benzoate is a complex organic compound belonging to the cinchona alkaloid class, characterized by a methoxy group attached to the cinchonan skeleton and a benzoate ester. It is valuable in research and industrial applications, especially in synthesizing enantiomerically pure compounds and developing new therapeutic agents.

Scientific Research Applications

This compound in Chemistry

In chemistry, (9R)-6’-Methoxycinchonan-9-yl benzoate serves as a chiral auxiliary in asymmetric synthesis. Its structure induces chirality in chemical reactions, making it useful for producing enantiomerically pure compounds.

This compound in Biology

This compound has been studied for its potential biological activities, such as antimicrobial and antimalarial properties. Its interactions with biological targets make it a subject of interest for drug discovery and development.

This compound in Medicine

In medicine, (9R)-6’-Methoxycinchonan-9-yl benzoate is being explored for potential therapeutic uses and has demonstrated promise in preclinical studies for treating malaria and bacterial infections. Studies have shown that derivatives of natural products containing triazole, a synthetic organic compound, have potential medicinal applications .

This compound in Industry

The pharmaceutical industry uses (9R)-6’-Methoxycinchonan-9-yl benzoate as an intermediate in synthesizing various drugs. As a chiral auxiliary, it is valuable for producing enantiomerically pure pharmaceuticals.

Chemical Reactions

(9R)-6’-Methoxycinchonan-9-yl benzoate can undergo several types of chemical reactions:

- Oxidation Oxidation can produce quinones or other oxidized derivatives.

- Reduction Reduction reactions can convert the ester group to an alcohol or other reduced forms.

- Substitution The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of (9R)-6’-Methoxycinchonan-9-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The benzoate ester of (9R)-6'-methoxycinchonan-9-yl can be compared to derivatives with alternative ester groups or functional modifications:

(9R)-6'-Methoxycinchonan-9-yl Propionate

- Structure : Replaces the benzoyl group with a propionate ester.

- Molecular Weight : 380.48 g/mol .

- Properties : Lower molecular weight and reduced aromaticity compared to the benzoate derivative. Propionate esters generally exhibit higher hydrophobicity than methyl or ethyl esters but lower than benzoates .

- Applications : Used in research settings, though specific biological activities are less documented .

Ethyl (8S,9R)-6'-Methoxycinchonan-9-yl Carbonate

- Structure : Contains a carbonate ester instead of benzoate.

- Properties : The carbonate group enhances hydrolytic stability compared to benzoate esters, making it suitable for prolonged storage. It is a precursor to quinine derivatives .

- Applications : Historically significant in antimalarial drug development .

N-[(9R)-6'-Methoxycinchonan-9-yl]-8-Quinolinesulfonamide

- Structure: Substitutes the benzoate with a sulfonamide-linked quinoline group.

- Molecular Weight : 514.64 g/mol .

- Applications : Investigated in biochemical assays for enzyme inhibition or receptor modulation .

Ester Group Impact on Activity

- Antifungal Activity: Organotin(IV) benzoates demonstrate significant antifungal activity due to the carboxylate-Sn coordination, which enhances membrane disruption .

- Odor and Volatility : Simple alkyl benzoates (e.g., methyl, benzyl) are volatile with distinct odors, but the bulky cinchonan backbone in (9R)-6'-Methoxycinchonan-9-yl benzoate likely reduces volatility .

Stereochemical Effects

- The (9R)-configuration induces specific NMR shifts (e.g., C-9 signal at ~77 ppm), distinguishing it from (9S)-isomers (~74 ppm). This stereochemistry is crucial for chiral recognition in catalysis and biological targeting .

Biological Activity

(9R)-6'-Methoxycinchonan-9-yl benzoate is a compound derived from the cinchona alkaloids, which have been extensively studied for their biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and potential therapeutic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a methoxy group attached to the cinchonan skeleton and a benzoate ester. Its molecular formula is , and it is classified as a chiral auxiliary in asymmetric synthesis, making it valuable for producing enantiomerically pure compounds.

The primary biological activity of this compound is attributed to its interaction with sodium channels in cardiac cells. This interaction leads to the prolongation of the cellular action potential, which can stabilize cardiac cell membranes and prevent abnormal electrical activity. Additionally, the compound has shown potential in modulating biochemical pathways related to antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are crucial in evaluating its efficacy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Enterococcus faecalis | <0.03125 |

| Escherichia coli | 1 - 4 |

| Pseudomonas aeruginosa | 4 - 16 |

| Acinetobacter baumannii | 1 - 8 |

These results highlight the broad-spectrum antibacterial activity of this compound, particularly against multidrug-resistant strains .

Case Studies

- Antimalarial Studies : In preclinical studies, this compound has shown promise as an antimalarial agent. Its ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, positions it as a potential candidate for further drug development aimed at treating this disease.

- Cardiac Applications : The compound's action on sodium channels suggests potential therapeutic applications in treating arrhythmias or other cardiac conditions. Studies have demonstrated its efficacy in prolonging action potentials in cardiac cells, which could be beneficial in stabilizing heart rhythms.

Pharmacokinetics

The pharmacokinetic profile of this compound resembles that of quinidine, with an elimination half-life ranging from 5 to 12 hours. The apparent volume of distribution is typically between 2.0 to 3.5 liters/kg, indicating good tissue distribution.

Q & A

Q. Q1. What is the structural significance of the (9R)-6'-methoxycinchonan-9-yl benzoate scaffold in asymmetric catalysis?

Answer: The this compound scaffold is derived from cinchona alkaloids, which possess a rigid bicyclic quinoline structure. The stereochemistry at C9 (R-configuration) and the 6'-methoxy group are critical for enantioselective interactions with substrates. For example, in Mannich reactions, the benzoate moiety enhances π-π stacking with aromatic substrates, while the methoxy group stabilizes transition states via hydrogen bonding .

Q. Q2. How should researchers design experiments to assess the catalytic activity of this compound derivatives?

Answer:

- Substrate Scope: Test structurally diverse substrates (e.g., α,β-unsaturated carbonyls, imines) to evaluate enantioselectivity (ee) and yield.

- Control Experiments: Compare catalytic performance with non-chiral analogs or enantiomeric forms (e.g., (9S)-configured derivatives) to confirm stereochemical dependency.

- Kinetic Analysis: Monitor reaction progress via HPLC or GC with chiral columns to determine turnover frequency (TOF) and enantiomeric excess .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on the catalytic efficiency of this compound derivatives in different solvent systems?

Answer: Contradictions often arise from solvent polarity effects on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). For example:

- Polar Solvents (e.g., MeCN): May disrupt hydrogen bonding between the catalyst and substrate, reducing enantioselectivity.

- Non-Polar Solvents (e.g., Toluene): Enhance π-π interactions but may slow reaction kinetics.

Methodological Approach: - Use linear free-energy relationships (LFERs) to correlate solvent polarity (e.g., ET(30) scale) with ee values.

- Perform molecular dynamics simulations to visualize solvent-catalyst-substrate interactions .

Q. Q4. What advanced techniques are recommended for characterizing the stereochemical integrity of this compound derivatives?

Answer:

- Chiral Stationary Phase Chromatography: Use zwitterionic stationary phases (e.g., ZWIX(+)) for enantiomer separation, as described in . These phases exploit ionic and π-π interactions orthogonal to C18 columns.

- Vibrational Circular Dichroism (VCD): Provides absolute configuration confirmation by correlating experimental and computed spectra.

- X-ray Crystallography: Resolve crystal structures of catalyst-substrate complexes to identify binding modes .

Q. Q5. How can researchers mitigate catalyst deactivation in reactions involving this compound derivatives?

Answer: Deactivation often results from:

- Oxidative Degradation: The quinoline ring is sensitive to strong oxidants. Use inert atmospheres (argon/nitrogen) and avoid peroxides.

- Thermal Instability: Store catalysts at 2–8°C with argon filling (as per ).

- Aggregation: Introduce bulky substituents (e.g., trifluoromethyl groups, ) to sterically hinder self-association .

Data Interpretation and Contradiction Analysis

Q. Q6. How should researchers reconcile discrepancies in reported enantioselectivity values for similar this compound derivatives?

Answer: Discrepancies may arise from:

- Impurity Profiles: Ensure catalyst purity (>95%) via HPLC () and verify by ¹H/¹³C NMR.

- Substrate Purity: Trace impurities (e.g., residual solvents) can alter reaction pathways.

- Kinetic vs. Thermodynamic Control: Varying reaction temperatures or times may favor different pathways. Perform time-course studies to identify optimal conditions .

Q. Q7. What strategies are effective for optimizing the solubility of this compound derivatives in non-polar reaction media?

Answer:

- Derivatization: Introduce lipophilic groups (e.g., bis(trifluoromethyl)phenylurea, ) to enhance solubility.

- Co-Solvents: Use mixed solvents (e.g., toluene with 5% DMSO) to balance solubility and catalytic activity.

- Micellar Catalysis: Employ surfactants (e.g., SDS) to create hydrophobic microenvironments .

Methodological Best Practices

Q. Q8. What protocols are recommended for synthesizing this compound derivatives with high stereopurity?

Answer:

- Step 1: Start with cinchona alkaloid precursors (e.g., quinine) and protect reactive groups (e.g., -OH) using benzoyl chloride.

- Step 2: Employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific benzoate formation at C9.

- Step 3: Purify via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm ee by chiral HPLC .

Q. Q9. How should researchers validate the catalytic mechanism of this compound derivatives?

Answer:

- Isotopic Labeling: Use deuterated substrates to track proton transfer steps (e.g., in acid-base catalysis).

- In Situ Spectroscopy: Monitor reactions via FT-IR or Raman spectroscopy to detect intermediate species.

- Computational Modeling: Perform DFT calculations to map transition states and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.